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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα),

a key regulator of cellular differentiation, proliferation, and apoptosis. While its in vitro activity is

well-documented, its translation to in vivo models has presented significant challenges. This

guide provides a comprehensive comparison of the in vitro and in vivo activities of BMS-
195614, supported by experimental data and detailed protocols to inform future research and

development.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of BMS-195614's activity from

various experimental settings.

In Vitro Activity of BMS-195614
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Parameter Value Cell Line / System Description

Binding Affinity (Ki) 2.5 nM Not specified

Demonstrates high-

affinity binding to

RARα.[1][2][3]

Functional

Antagonism
- HeLa cells

Inhibited all-trans-

retinoic acid (ATRA)-

induced reporter gene

expression.[4][5]

Co-regulator

Interaction
- Not specified

Antagonizes agonist-

induced coactivator

recruitment and

moderately decreases

SMRT binding to

RARα.[2][3]

Cell Differentiation - NB4 and HL60 cells

Reversed the

differentiation-

inducing effects of

RARα agonists.[4]

Anti-adipogenic Effect -
Bovine stromal-

vascular cells

Diminished the anti-

adipogenic effect of

ATRA.[4]

Photoprotection 10-20 µM
Retinal Pigment

Epithelial (RPE) cells

Reduced blue light-

induced phototoxicity

in the presence of

A2E.[1][6]

Anti-inflammatory

Effect
6 µM BV-2 microglial cells

Reversed the anti-

inflammatory effect of

Vitamin A and retinoic

acid on IL-6 release.

[1]

Cell Migration 1 µM
MC3T3-E1 osteoblast-

like cells

Inhibited retinoic acid-

induced cell migration.

[1]
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In Vivo Activity of BMS-195614
Species Dosing Regimen

Route of
Administration

Observed Effect

Mice (CD1)
2 and 10 mg/kg/day

for 7 days
Oral

Minimal or no

inhibition of

spermatogenesis.[1]

[5]

Rats (Wistar) 75 mg/kg/day Oral

Required to observe

effects on

spermatogenesis.[5]

The significant discrepancy between the potent in vitro activity and the poor in vivo efficacy

when administered orally is attributed to unfavorable pharmacokinetic properties, including high

plasma protein binding, rapid hepatic metabolism, and moderate permeability.[5]

Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BMS-195614 and a typical

experimental workflow for its evaluation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.medchemexpress.com/bms-195614.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3770188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3770188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3770188/
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

RARα / RXR
Heterodimer

Retinoic Acid
Response Element (RARE)

Binds to

Co-repressors
(e.g., NCoR, SMRT)

Recruits in
absence of agonist

Co-activators

Recruits upon
RA binding

Target Gene
Transcription

Represses Activates

Retinoic Acid (RA)
(Agonist)

Activates

BMS-195614
(Antagonist)

Blocks Binding

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis

In Vivo Analysis
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+/- RARα Agonist (e.g., ATRA)
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(qPCR, Western Blot)
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(Differentiation, Migration, Viability)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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